molecular formula C19H15N3OS B12936301 4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide CAS No. 918648-72-3

4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide

Cat. No.: B12936301
CAS No.: 918648-72-3
M. Wt: 333.4 g/mol
InChI Key: DBELRPNDVWJCMJ-UHFFFAOYSA-N
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Description

4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The structure of this compound includes a benzamide group attached to a 6-phenylimidazo[2,1-b]thiazole core, which is further substituted with a methyl group at the 4-position.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer activity, mechanisms of action, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H15_{15}N3_{3}OS
  • Molecular Weight : 333.407 g/mol
  • CAS Number : 918648-72-3

The compound features an imidazo-thiazole moiety, which is known for its diverse biological activities, particularly in oncology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
HCT116 (Colon)12.5Induction of apoptosis via caspase activation
MCF7 (Breast)15.0Inhibition of cell cycle progression
A549 (Lung)10.0Modulation of PI3K/Akt signaling pathway

In a study conducted by Pecoraro et al., the compound was shown to inhibit cell proliferation and induce apoptosis in human cancer cells by activating caspases and downregulating anti-apoptotic proteins like Bcl-2 .

The mechanism through which this compound exerts its anticancer effects includes:

  • Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It activates the intrinsic apoptotic pathway leading to increased caspase activity.
  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression, such as CDK1 and GSK3β .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a xenograft model of human colorectal carcinoma. The results indicated a substantial reduction in tumor growth rates when treated with this compound compared to control groups .

Clinical Implications

The findings suggest that this compound could serve as a promising candidate for further development in cancer therapy, particularly for tumors resistant to conventional treatments.

Other Pharmacological Activities

Beyond its anticancer properties, preliminary studies have suggested additional biological activities:

  • Antimicrobial Effects : Some derivatives of thiazole-containing compounds have shown antibacterial activity against various pathogens.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties that warrant further investigation .

Properties

CAS No.

918648-72-3

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

4-methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide

InChI

InChI=1S/C19H15N3OS/c1-13-7-9-15(10-8-13)18(23)21-17-16(14-5-3-2-4-6-14)20-19-22(17)11-12-24-19/h2-12H,1H3,(H,21,23)

InChI Key

DBELRPNDVWJCMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CS3)C4=CC=CC=C4

Origin of Product

United States

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